molecular formula C11H14O3 B2460573 3,4-Dimethoxycinnamyl alcohol CAS No. 18523-76-7

3,4-Dimethoxycinnamyl alcohol

Cat. No.: B2460573
CAS No.: 18523-76-7
M. Wt: 194.23
InChI Key: OYICGYUCCHVYRR-UHFFFAOYSA-N
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Description

Contextualizing 3,4-Dimethoxycinnamyl Alcohol within Phenylpropanoid Metabolism Research

Phenylpropanoid metabolism is a crucial and complex pathway in plants, responsible for synthesizing a vast array of secondary metabolites from the amino acid L-phenylalanine. wur.nlnih.gov This pathway generates essential compounds including monolignols (precursors to lignin), flavonoids, and stilbenes. The biosynthesis involves intermediates such as hydroxylated and methoxylated cinnamic acids, aldehydes, and alcohols. nih.gov

This compound fits within this metabolic framework as a methoxy-substituted cinnamyl alcohol. The pathway generally proceeds from cinnamic acid, which is hydroxylated to form p-coumaric acid. nih.gov Subsequent hydroxylation and methylation steps lead to a variety of intermediates. nih.gov For instance, this compound can be seen as a derivative of more common monolignols like coniferyl alcohol. In some metabolic processes, such as in certain white-rot fungi, compounds like this compound can serve as non-biosynthetic precursors that are converted into other significant metabolites, for example, veratryl alcohol, which plays a role in lignin (B12514952) degradation. wur.nl Its existence highlights the metabolic diversity within the phenylpropanoid pathway across different organisms.

Significance of Methoxy-Substituted Cinnamyl Alcohols in Biological Systems Research

The presence and position of methoxy (B1213986) (-OCH₃) groups on the aromatic ring of cinnamyl alcohols and their acid precursors are critical determinants of their biological activity. nih.gov These methoxylated derivatives are noted for a range of pharmacological effects, including antimicrobial, antidiabetic, anticancer, and protective actions on the liver, heart, and nervous system. nih.govresearchgate.net The methoxy groups influence the molecule's chemical properties, such as its solubility and ability to interact with biological membranes and enzyme active sites. nih.gov

In some biological systems, these compounds play highly specific roles. For example, in certain species of fruit flies, such as Bactrocera dorsalis and Bactrocera correcta, males metabolize methyl eugenol (B1671780) from their diet into phenylpropanoids, including (Z)-3,4-dimethoxycinnamyl alcohol. researchgate.netresearcher.liferesearchgate.net These metabolites are then stored in rectal glands and function as components of the male sex pheromone, demonstrating a specialized role in chemical communication and reproduction. researchgate.netresearchgate.net The study of these methoxy-substituted compounds provides insight into their potential as therapeutic agents and their functional roles in ecological interactions. nih.govjocpr.com

Overview of Research Trajectories for this compound

Research on this compound has followed several distinct trajectories. A primary area of investigation has been its isolation from natural sources and the characterization of its inherent biological activities. ambeed.combiocrick.com Studies have consistently reported its antimicrobial, cytotoxic, and antimutagenic effects. targetmol.comabmole.commedchemexpress.com

Another significant research avenue explores its role as a metabolic intermediate. In entomology, it is studied as a biotransformed product of methyl eugenol in fruit flies, where it functions as a pheromone component. researchgate.netresearchgate.net In mycology, its conversion to veratryl alcohol by white-rot fungi is investigated to understand the enzymatic processes involved in lignin degradation. wur.nl

More recently, synthetic chemistry has focused on using 3,4-dimethoxycinnamic acid, a closely related precursor, to create novel derivatives. mdpi.com For example, new compounds have been synthesized by conjugating it with other molecules to explore enhanced antioxidant, anti-inflammatory, and hypolipidemic properties. mdpi.com These research paths highlight the compound's versatility as a natural product, a metabolic biomarker, and a scaffold for developing new functional molecules.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 40918-90-9 targetmol.comabmole.com
Molecular Formula C₁₁H₁₄O₃ biocrick.comtargetmol.com
Molecular Weight 194.23 g/mol targetmol.comabmole.com
Appearance Powder biocrick.com

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone biocrick.comtargetmol.com |

Table 2: Reported Biological Activities of this compound

Activity Description References
Antimicrobial Shows significant activity against various microbes. ambeed.combiocrick.comtargetmol.com
Cytotoxic Demonstrates cytotoxic effects, relevant for anticancer research. ambeed.combiocrick.comtargetmol.com
Antimutagenic Exhibits antimutagenic activity against mutagens like furylfuramide and Trp-P-1. abmole.commedchemexpress.com

| Pheromone Component | Acts as a male sex pheromone component in certain fruit fly species after metabolizing methyl eugenol. | researchgate.netresearchgate.net |

Table 3: Associated Chemical Compounds

Compound Name Chemical Formula Role/Context
Cinnamic acid C₉H₈O₂ A core precursor in the phenylpropanoid pathway. nih.gov
p-Coumaric acid C₉H₈O₃ A key hydroxylated intermediate in phenylpropanoid metabolism. nih.gov
Coniferyl alcohol C₁₀H₁₂O₃ A primary monolignol and precursor to lignin. wur.nl
Veratryl alcohol C₉H₁₂O₃ A metabolite in white-rot fungi, involved in lignin degradation. wur.nl
Methyl eugenol C₁₁H₁₄O₂ A natural compound consumed by some insects and metabolized into pheromones. researchgate.net

| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | The carboxylic acid analog, used in synthesizing derivatives with antioxidant and anti-inflammatory properties. mdpi.comcphi-online.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICGYUCCHVYRR-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025103
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40918-90-9, 18523-76-7
Record name 3'-Hydroxymethylisoeugeneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol
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Biosynthesis and Metabolic Pathways of 3,4 Dimethoxycinnamyl Alcohol

Elucidation of Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of 3,4-Dimethoxycinnamyl alcohol is intricately linked to the phenylpropanoid pathway, which generates a wide array of plant and fungal secondary metabolites. Cinnamic acid derivatives serve as fundamental precursors in this synthetic route.

Role of Cinnamic Acid Derivatives in this compound Biosynthesis

While the direct biosynthetic pathway to this compound from cinnamic acid in white-rot fungi is not extensively detailed in current research, the general framework of the phenylpropanoid pathway provides a strong basis for its formation. This pathway commences with the deamination of phenylalanine to produce cinnamic acid. Subsequent hydroxylation and methylation reactions on the aromatic ring of cinnamic acid and its derivatives are crucial steps. For instance, the methoxy (B1213986) groups at the C3 and C4 positions of the phenyl ring are introduced through the action of O-methyltransferases.

In the white-rot fungus Phanerochaete chrysosporium, there is conflicting evidence regarding the direct conversion of cinnamic acid derivatives to this compound as a step in veratryl alcohol biosynthesis. Some studies have proposed this conversion, while other isotope-trapping experiments suggest that cinnamate (B1238496) is instead cleaved to benzoate (B1203000) or benzaldehyde (B42025) before being further metabolized to veratryl alcohol usda.govnih.gov. This indicates that the role of this compound as a direct intermediate may be species-specific or dependent on culture conditions.

Investigations into Microbial Reduction of 3,4-Dimethoxycinnamic Acid to this compound

The reduction of the carboxylic acid group of 3,4-Dimethoxycinnamic acid represents a key step in the formation of this compound. Studies on Phanerochaete chrysosporium have demonstrated that under specific culture conditions, this fungus can metabolize 3,4-Dimethoxycinnamic acid, leading to the formation of this compound. This indicates the presence of enzymatic machinery capable of catalyzing this reduction. The process is considered an important reaction alongside olefin saturation under nitrogen-sufficient and shaking culture conditions.

Specificity of Enzymes in the Reduction of Cinnamyl Alcohols and Cinnamaldehydes

The final step in the biosynthesis of cinnamyl alcohols from their corresponding aldehydes is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an NADPH-dependent enzyme researchgate.netfrontiersin.orgnih.gov. While extensively studied in plants, the specific characterization of CAD in Coriolus versicolor and Phanerochaete chrysosporium is less documented. However, the observed metabolic conversions in these fungi strongly suggest the activity of such enzymes. These enzymes typically exhibit broad substrate specificity, capable of reducing various cinnamaldehydes, including 3,4-dimethoxycinnamaldehyde, to their corresponding alcohols researchgate.netnih.govmdpi.com. The reverse reaction, the oxidation of cinnamyl alcohols to aldehydes, is also catalyzed by these or related alcohol dehydrogenases. In Coriolus versicolor, the rapid reduction of 3,4-dimethoxycinnamaldehyde to this compound has been observed, highlighting the efficiency of this enzymatic step oup.com.

In Vivo and In Vitro Metabolic Transformations

Once formed, this compound undergoes a series of metabolic transformations, particularly in white-rot fungi, which are renowned for their ability to degrade lignin (B12514952) and other aromatic compounds.

Metabolism of this compound by White-Rot Fungi (e.g., Coriolus versicolor, Phanerochaete chrysosporium)

White-rot fungi utilize powerful extracellular enzymes to break down complex aromatic polymers. This compound, as a lignin-related compound, is actively metabolized by these organisms.

In Coriolus versicolor, the metabolism of this compound is a multifaceted process involving both oxidation and saturation of the side chain oup.com. This fungus efficiently transforms the alcohol into several key metabolites.

In Phanerochaete chrysosporium, while direct and detailed metabolic studies on this compound are less clear due to the conflicting reports on its role as a direct precursor to veratryl alcohol, the fungus is known to produce veratryl alcohol as a key secondary metabolite involved in lignin degradation usda.govnih.govusda.gov. Veratryl alcohol is synthesized de novo and plays a crucial role in the catalytic cycle of lignin peroxidase, a key enzyme in lignin degradation usda.govpsu.edu. If this compound is an intermediate, its metabolism would be directly linked to the biosynthesis of this important fungal metabolite.

In Coriolus versicolor, a primary metabolic pathway for this compound involves oxidation of the side chain oup.com. The initial and major oxidation product is veratrylglycerol, which exists as a mixture of erythro and threo forms oup.com. This glycerol (B35011) derivative is then further degraded through the cleavage of the bond between the alpha and beta carbons of the side chain, a common reaction in lignin biodegradation oup.com. This cleavage yields veratraldehyde, which is subsequently reduced to veratryl alcohol oup.comkyoto-u.ac.jp.

An alternative metabolic route in Coriolus versicolor involves the saturation of the double bond in the side chain of this compound, leading to the formation of 1-(3,4-dimethoxyphenyl)-propane-3-ol oup.com. This saturated intermediate can be further metabolized.

The following table summarizes the identified metabolites of this compound in Coriolus versicolor.

PrecursorMetabolic PathwayKey Metabolites
This compoundOxidation of the side chainVeratrylglycerol
VeratrylglycerolCα-Cβ cleavageVeratraldehyde
VeratraldehydeReductionVeratryl Alcohol
This compoundSaturation of the side chain1-(3,4-dimethoxyphenyl)-propane-3-ol
1-(3,4-dimethoxyphenyl)-propane-3-olFurther metabolism1-(3,4-dimethoxyphenyl) propane-1,3-diol

The following interactive data table provides a more detailed look at the metabolic transformations.

Starting CompoundFungusPathwayProduct(s)
This compoundCoriolus versicolorSide Chain OxidationVeratrylglycerol
VeratrylglycerolCoriolus versicolorSide Chain CleavageVeratraldehyde
VeratraldehydeCoriolus versicolorReductionVeratryl Alcohol
This compoundCoriolus versicolorSide Chain Saturation1-(3,4-dimethoxyphenyl)-propane-3-ol
Reductive Pathways and Metabolite Identification

The metabolism of this compound has been investigated in the white-rot fungus Coriolus versicolor, an organism known for its lignin-degrading capabilities. In stationary cultures with low nitrogen and high oxygen, which promote ligninolytic activity, this compound is actively metabolized. The primary metabolic process is oxidation, leading to the formation of veratrylglycerol as the main product. This metabolite exists as a mixture of erythro and threo isomers. oup.com

Further degradation of both veratrylglycerol isomers occurs through the cleavage of the bond between the alpha and beta carbons of the side chain. This cleavage yields veratraldehyde, which is subsequently reduced to veratryl alcohol. oup.com An alternative, minor metabolic pathway involves the conversion of this compound into 1-(3,4-dimethoxyphenyl)-propane-3-ol and 1-(3,4-dimethoxyphenyl) propane-1,3-diol. oup.com

Human and Animal Metabolism of 3,4-Dimethoxycinnamic Acid Derivatives

While data on this compound metabolism in humans and animals is limited, extensive research exists for its corresponding acid, 3,4-Dimethoxycinnamic acid, and other derivatives. These compounds are recognized as metabolites present in human and animal tissues. researchgate.net In rats, orally administered 3,4-Dimethoxycinnamic acid is known to be processed into several metabolites.

Metabolite Identified in Rats
2-(3,4-dimethoxyphenyl)acetic acid
3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid
Acetoveratrone
Veratric acid
2-(3,4-dimethoxybenzamido)acetic acid
Ferulic acid
3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Dihydroferulic acid
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)acetic acid
3-(3,4-dimethoxyphenyl)propanoic acid
Table 1: Metabolites of 3,4-Dimethoxycinnamic acid identified in rats. toyama-wakan.net
Absorption and Elimination Kinetics

The pharmacokinetics of 3,4-Dimethoxycinnamic acid have been studied in humans following the consumption of coffee. researchgate.netnih.govqub.ac.ukmonash.edu Research involving eight healthy volunteers who consumed 400 mL of coffee after a low-polyphenol diet showed that the compound is rapidly absorbed. researchgate.netnih.govqub.ac.ukmonash.edu

The compound appears in the plasma as a free aglycone. The time to reach the maximum plasma concentration (Tmax) was approximately 30 minutes, with a Cmax value of about 0.5 μM. researchgate.netnih.govqub.ac.ukmonash.edu Interestingly, several subjects exhibited a second plasma peak between 2 and 4 hours post-consumption. researchgate.netnih.govqub.ac.ukmonash.edu A metabolite, dimethoxy-dihydrocinnamic acid, was also detected in the plasma, but in smaller amounts (Cmax ~ 0.1 μM) and with a much later peak time, occurring between 8 and 12 hours. researchgate.netnih.govqub.ac.ukmonash.edu These findings suggest that 3,4-Dimethoxycinnamic acid is quickly absorbed, likely via passive diffusion in the upper gastrointestinal tract. researchgate.netnih.govqub.ac.ukmonash.edu Despite this rapid absorption, animal studies indicate that methoxylated cinnamic acid derivatives generally have a short half-life of less than one hour. nih.govresearchgate.net

CompoundCmax (approx.)Tmax
3,4-Dimethoxycinnamic acid0.5 μM30 minutes (with a second peak at 2-4 hours)
Dimethoxy-dihydrocinnamic acid0.1 μM8-12 hours
Table 2: Pharmacokinetic parameters of 3,4-Dimethoxycinnamic acid and its metabolite in human plasma after coffee consumption. researchgate.netnih.govqub.ac.ukmonash.edu
Conjugation and Excretion Pathways (e.g., Glucuronidation, Glycine (B1666218) Conjugation)

Once absorbed, methoxylated cinnamic acid derivatives undergo phase II metabolism before excretion. Studies on the related compound, p-methoxycinnamic acid (p-MCA), in rabbits show it is oxidized to p-methoxybenzoic acid. nih.gov This intermediate is then conjugated with glycine and glucuronic acid before being excreted in the urine. nih.gov This is a common detoxification pathway for xenobiotics. The identification of metabolites such as 2-(3,4-dimethoxybenzamido)acetic acid and (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)acetic acid in rats treated with 3,4-Dimethoxycinnamic acid confirms that glycine conjugation is a relevant excretion pathway for this class of compounds. toyama-wakan.net

Influence of Methoxy Groups on Metabolic Stability and Intestinal Permeability

The presence and position of methoxy groups on the phenyl ring of cinnamic acid derivatives play a crucial role in their metabolic fate and bioavailability. nih.govnih.gov Methylation of the hydroxyl groups significantly enhances metabolic stability. nih.govresearchgate.netmdpi.com The methoxy groups (-OCH3) inhibit the activity of first-pass liver enzymes that are responsible for sulfonation and glucuronidation reactions. nih.govresearchgate.net This inhibition of highly efficient conjugation pathways allows a greater proportion of the methoxylated derivatives to bypass metabolic clearance in the intestine and liver, reaching the bloodstream in their unchanged form. nih.govresearchgate.netmdpi.com

Furthermore, methoxylation improves intestinal permeability. An in vitro study using human colorectal adenocarcinoma cells (Caco-2) demonstrated that 3,4-dimethoxycinnamic acid penetrates the intestinal wall several times more easily than its corresponding hydroxy derivative. nih.govresearchgate.net This increased permeability, combined with greater metabolic stability, results in five- to eightfold higher oral absorption for methylated polyphenols compared to their unmethylated, hydroxylated counterparts. mdpi.com

Genetic and Enzymatic Regulation of this compound Metabolism

The specific genetic and enzymatic regulation of this compound metabolism in humans and animals is not yet fully elucidated. However, based on the known metabolic pathways of related compounds, the key enzymes can be inferred.

The initial conversion of the alcohol to an aldehyde is likely catalyzed by alcohol dehydrogenases (ADHs). The subsequent oxidation of the aldehyde to a carboxylic acid (3,4-Dimethoxycinnamic acid) would be carried out by aldehyde dehydrogenases (ALDHs) or aldehyde oxidases (AOXs). researchgate.net

The methoxy groups themselves are often formed through the action of catechol-O-methyltransferase (COMT), an enzyme that methylates catechol structures like that of caffeic acid to produce derivatives such as ferulic acid. researchgate.net The stability of these methoxy groups is critical, as their presence blocks the sites for sulfation and glucuronidation, which are catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.govresearchgate.net The glycine conjugation pathway observed for cinnamic acid derivatives involves enzymes such as glycine N-acyltransferase.

Natural Occurrence and Ecological Significance of 3,4 Dimethoxycinnamyl Alcohol

Phytochemical Presence in Medicinal Plants

This compound has been identified as a constituent in several plants with histories of use in traditional medicine. Its isolation from these sources is a key area of phytochemical research.

3,4-Dimethoxycinnamyl alcohol has been isolated and purified from the herbs of Alpinia officinarum, a plant commonly known as galangal. ambeed.com In this plant, it is one of several bioactive compounds. Research has also confirmed the isolation of this compound from the parasitic plant Loranthus globosus. nih.govdocsdrive.com Studies on L. globosus have identified this compound along with others, noting their significant antimicrobial and cytotoxic activities. researchgate.net

Beyond the species mentioned above, this compound is found in other plants utilized in traditional medicinal systems. While direct isolation of this compound is a subject of ongoing research, related phenylpropanoids and cinnamic acid derivatives are well-documented in these plants, suggesting a shared biosynthetic pathway.

Angelica sinensis : Known as "Dong Quai," this plant is rich in phenylpropanoids, including ferulic acid and ligustilide. While direct isolation of this compound is not prominently cited, the presence of structurally similar compounds is well-established.

Aquilegia vulgaris : Commonly known as columbine, this plant's phytochemical profile includes various phenolic compounds.

Kaempferia galanga : Also known as aromatic ginger, this plant is a known source of cinnamic acid derivatives, with ethyl p-methoxycinnamate being a major bioactive component. d-nb.infoijpjournal.com

Table 1: Presence of this compound and Related Compounds in Select Medicinal Plants

Plant SpeciesCommon NameCompound(s) Identified
Alpinia officinarumGalangalThis compound
Loranthus globosus-This compound
Angelica sinensisDong QuaiPhenylpropanoids (e.g., Ferulic acid)
Kaempferia galangaAromatic GingerCinnamic acid derivatives (e.g., Ethyl p-methoxycinnamate)

Role in Insect Chemical Ecology and Pheromone Systems

This compound plays a crucial role in the chemical communication and mating behavior of several fruit fly species, particularly those that are attracted to methyl eugenol (B1671780).

Male fruit flies of species such as the Oriental fruit fly (Bactrocera dorsalis) and the peach fruit fly (Bactrocera zonata) are strongly attracted to methyl eugenol, a compound found in over 450 plant species. researchgate.net Upon consumption, these flies metabolize methyl eugenol into several other compounds, including this compound. researchgate.net In B. dorsalis, ingested methyl eugenol is transformed into metabolites that include (E)-coniferyl alcohol, 2-allyl-4,5-dimethoxyphenol, and traces of (Z)-3,4-dimethoxycinnamyl alcohol. researchgate.net Similarly, Bactrocera correcta has been found to accumulate (Z)-3,4-dimethoxycinnamyl alcohol as a metabolite of methyl eugenol. nih.gov

The metabolites of methyl eugenol, including this compound, are not waste products but are actively sequestered by the male flies into their rectal glands. researchgate.netnih.gov These sequestered compounds are then utilized as components of the male's sex pheromone. researchgate.net This process demonstrates a fascinating example of how insects can co-opt plant secondary metabolites for their own reproductive purposes. The specific blend of these metabolites can vary between closely related species, potentially playing a role in reproductive isolation. nih.gov

Table 2: Role of this compound in Fruit Fly Pheromone Systems

Fruit Fly SpeciesPrecursor CompoundMetaboliteRoleImpact
Bactrocera dorsalisMethyl Eugenol(Z)-3,4-dimethoxycinnamyl alcoholMale Sex Pheromone ComponentEnhanced Mating Success
Bactrocera zonataMethyl EugenolPhenylpropanoid metabolitesMale Sex Pheromone ComponentIncreased Mating Competitiveness
Bactrocera correctaMethyl Eugenol(Z)-3,4-dimethoxycinnamyl alcoholMale Sex Pheromone ComponentEnhanced Mating Success

Pharmacological and Biological Activities of 3,4 Dimethoxycinnamyl Alcohol

In Vitro and In Vivo Investigations of Bioactivity

Extensive literature searches did not yield specific in vitro or in vivo studies on the bioactivity of 3,4-Dimethoxycinnamyl alcohol corresponding to the detailed outline provided. Research into related compounds, such as cinnamaldehyde (B126680) and other cinnamyl alcohol derivatives, exists; however, direct experimental data on the antimutagenic, antimicrobial, and antifungal properties of this compound, as well as its specific mechanisms of action, is not available in the public domain based on the conducted searches.

Therefore, the following sections cannot be populated with the scientifically accurate and specific research findings required.

Antimutagenic Activity against Mutagenic Compounds (e.g., Furylfuramide, Trp-P-1)

No studies were found that specifically investigate the antimutagenic activity of this compound against the mutagens Furylfuramide or Trp-P-1.

There is no available research detailing the mechanism of interaction between this compound and DNA, or how it may interfere with the DNA-binding of mutagens.

Antimicrobial and Antifungal Efficacy

While some commercial suppliers note that this compound shows antimicrobial activities, specific scientific studies providing quantitative data such as Minimum Inhibitory Concentration (MIC) values were not found.

No specific data on the inhibitory effects or efficacy of this compound against Staphylococcus aureus or Streptococcus pyogenes is available in the reviewed scientific literature.

No specific data on the antifungal activity of this compound against Candida albicans is available in the reviewed scientific literature.

There are no published studies proposing or demonstrating a specific mechanism of antimicrobial or antifungal action, such as cell membrane disruption, for this compound.

Antioxidant Properties and Free Radical Scavenging

This compound belongs to the class of phenolic compounds, which are widely recognized for their antioxidant capabilities. nih.gov The fundamental mechanism of this activity lies in their ability to scavenge free radicals, which are highly reactive molecules implicated in cellular damage and the progression of various diseases. lawdata.com.twresearchgate.net Phenolic antioxidants can neutralize these radicals by donating a hydrogen atom or an electron, thereby terminating the damaging chain reactions they initiate. nih.gov This process helps protect essential biological molecules, including lipids, proteins, and nucleic acids, from oxidative damage. researchgate.netgsconlinepress.com

Contribution of Methoxy (B1213986) Groups to Electron Donation

The antioxidant efficacy of this compound is significantly influenced by the two methoxy (-OCH3) groups attached to its benzene (B151609) ring. Methoxy groups are classified as electron-donating groups (EDGs). mdpi.comnih.gov Their presence increases the electron density of the benzene ring, which in turn can decrease the dissociation energy of the phenolic hydroxyl bond. nih.gov This electronic effect makes it easier for the molecule to donate a hydrogen atom to a free radical, thereby enhancing its radical-scavenging ability. nih.govnih.gov Studies on various phenolic compounds have consistently shown that the number and position of methoxy groups directly correlate with antioxidant activity; an increase in methoxy groups generally leads to higher potency. nih.govnih.gov The ortho- and para-positions of these groups are particularly effective in stabilizing the resulting phenoxyl radical through resonance, further contributing to the compound's antioxidant potential. mdpi.com

FeatureContribution to Antioxidant Activity
Methoxy Groups (-OCH3) Act as electron-donating groups (EDGs).
Electron Donation Increases the electron cloud density of the benzene ring.
Radical Scavenging Lowers the dissociation energy of the phenolic hydroxyl bond, facilitating hydrogen donation to neutralize free radicals. nih.gov
Radical Stabilization Enhances the resonance stability of the resulting radical form after hydrogen donation. mdpi.com
Mitigation of Oxidative Stress in Biological Systems

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. nih.gov This state of imbalance can lead to widespread cellular damage and is a contributing factor to various pathological conditions. lawdata.com.twnih.gov By effectively scavenging free radicals, antioxidant compounds like this compound can help mitigate oxidative stress. nih.gov The chemical properties endowed by its methoxy groups allow it to interrupt the cascade of oxidative damage, thereby protecting cells and tissues. researchgate.netnih.gov This protective action is crucial for maintaining cellular homeostasis and preventing the onset or progression of diseases linked to oxidative damage.

Neuroprotective Effects

Beyond its general antioxidant properties, this compound and structurally similar compounds have demonstrated specific activities relevant to neuroprotection. These effects are primarily linked to the modulation of protein aggregation processes that are hallmarks of several neurodegenerative diseases.

Impact on Alpha-Synuclein (B15492655) Aggregation in Neurodegenerative Diseases

The aggregation of the alpha-synuclein (αS) protein is a central pathological feature in a class of neurodegenerative disorders known as α-synucleinopathies, which includes Parkinson's disease. mdpi.comnih.gov The formation of toxic oligomers and larger fibrillar aggregates of αS is believed to be a primary driver of neuronal dysfunction and death. parkinsonsnewstoday.comfrontiersin.org Research has shown that various phenolic compounds can interfere with this aggregation process. mdpi.comnih.gov They have been found to inhibit the formation of αS oligomers and fibrils, thereby potentially reducing their neurotoxic effects. frontiersin.org The mechanism of action involves stabilizing the non-toxic monomeric form of the protein or redirecting the aggregation pathway towards the formation of non-toxic species.

Binding with Prion Proteins and Reduction of Oligomer Formation

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the native prion protein (PrPC) into a pathogenic, aggregated form (PrPSc). d-nb.info Soluble oligomers that form as intermediates during this conversion are considered highly neurotoxic. d-nb.info A study on 3,4-dimethoxycinnamic acid (DMCA), a compound structurally similar to this compound, revealed its potential as an anti-prion agent. nih.gov This research demonstrated that DMCA binds effectively to the prion protein, with a reported dissociation constant (Kd) of 405 nM. nih.gov This binding was shown to interfere with the formation of prion oligomers, reducing their content by 30-40%. nih.gov Molecular docking studies suggest that the compound binds to a site that stabilizes the tertiary structure of the prion protein, thereby inhibiting its conversion into pathogenic forms. nih.gov

Target ProteinEffect of this compound AnalogsResearch Finding
Alpha-Synuclein Inhibition of aggregation and oligomerization.Phenolic compounds can attenuate the formation of toxic oligomers and fibrils associated with Parkinson's disease. mdpi.comnih.govfrontiersin.org
Prion Protein (PrP) Binding and reduction of oligomer formation.The related compound, 3,4-dimethoxycinnamic acid, binds to PrP and reduces the formation of neurotoxic oligomers by 30-40%. nih.gov
Enhancement of Cell Viability in Neuroblastoma Cells

The ability of a compound to protect neuronal cells from toxic insults is a key indicator of its neuroprotective potential. In the context of prion diseases, the accumulation of prion oligomers leads to cell death. The study on 3,4-dimethoxycinnamic acid demonstrated that by inhibiting the formation of these toxic oligomers, the compound significantly enhanced the viability of SH-SY5Y human neuroblastoma cells that were exposed to them. nih.gov This finding directly links the anti-aggregation properties of the compound to a tangible cytoprotective effect, suggesting its potential to preserve neuronal health in the face of proteotoxic stress.

Cell LineConditionEffect of Related Compound (3,4-dimethoxycinnamic acid)
SH-SY5Y (Human Neuroblastoma) Treatment with prion oligomersEnhanced cell viability. nih.gov

Anticancer Potential and Cytotoxicity

This compound, a phenylpropanoid found in various plant species such as Alpinia galanga and Cinnamomum utile, has demonstrated notable cytotoxic and antiproliferative properties. rsc.orgresearchgate.netresearchgate.net Research indicates that this compound can impede the growth of cancer cells, with studies highlighting its activity against human breast carcinoma. cannalib.eu The primary mechanism underlying its anticancer effect involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. cannalib.eunih.gov While this compound itself has been identified as a potent cytotoxic agent, specific quantitative data on its activity across a wide range of cancer cell lines is still emerging. researchgate.net However, the broader class of phenylpropanoids and related cinnamyl alcohol derivatives have been extensively studied, showing significant cytotoxic effects against various human tumor cell lines. nih.govnih.gov

Table 1: Cytotoxicity of Phenylpropanoids Related to this compound

CompoundCancer Cell LineIC50 ValueReference
Pharbilignan C (Lignan)A549 (Lung)1.42 µM researchgate.net
Pharbilignan C (Lignan)SK-OV-3 (Ovarian)0.16 µM researchgate.net
Pharbilignan C (Lignan)HCT-15 (Colon)0.14 µM researchgate.net
Phenylpropanoid Glycoside 1HL-60 (Leukemia)2.70 µM nih.gov
Phenylpropanoid Glycoside 1MCF-7 (Breast)3.79 µM nih.gov
Alpinia galanga Ethanolic ExtractMCF-7 (Breast)170.0 ± 5.9 µg/ml (48h) nih.gov

Note: This table presents data for related phenylpropanoids and extracts containing this compound to provide context due to the limited availability of specific IC50 data for the pure compound.

The cytotoxic efficacy of phenylpropanoids is closely linked to their chemical structure. Quantitative structure-activity relationship (QSAR) analyses of related compounds reveal that factors such as molecular size, shape, and the capacity for electrostatic interactions are significant determinants of tumor cell selectivity. nih.gov For cinnamic acid and cinnamyl alcohol derivatives, the nature and position of substituents on the phenyl ring play a crucial role in their biological activity.

The presence of methoxy (–OCH₃) groups, as seen in this compound, is a key structural feature. Methoxy groups are electron-donating, which can influence the electronic properties of the aromatic ring and its interactions with biological targets. In the broader class of phenolic compounds, the number and position of such substitutions are known to be critical for their antioxidant and anticancer activities. While direct studies isolating the specific contribution of the 3,4-dimethoxy pattern to the cytotoxicity of the cinnamyl alcohol backbone are limited, it is understood that these substitutions modulate the compound's lipophilicity and hydrogen-bonding capacity, which can affect its cellular uptake and interaction with molecular targets like enzymes or transcription factors. nih.gov

This compound belongs to the C6-C3 phenylpropanoid family, which also includes simpler structures like cinnamic acid, cinnamyl alcohol, and coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol). While all share a common structural backbone, their biological activities can differ based on their specific functional groups.

Cinnamic Acid and Cinnamyl Alcohol : These are the foundational molecules of the class. They exhibit various biological activities, including potential anticancer effects through mechanisms like the inhibition of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer development. phcog.com

Coniferyl Alcohol : As a primary monolignol, coniferyl alcohol is a key precursor in lignin (B12514952) biosynthesis. wur.nl Derivatives such as coniferyl benzoate (B1203000) have been identified as components of natural resins and are studied for their biological properties. unica.it

This compound : Compared to coniferyl alcohol, this compound has its phenolic hydroxyl group at position 4 replaced by a methoxy group. This modification increases its lipophilicity (fat-solubility), which may enhance its ability to cross cellular membranes and exert its cytotoxic effects within the cell. The presence of two methoxy groups, as opposed to the single methoxy and single hydroxyl group on coniferyl alcohol, significantly alters its electronic and steric properties, likely leading to differential interactions with biological targets.

The ability of a compound to exert a cytotoxic effect is contingent on its capacity to cross the cell membrane and reach intracellular targets. Alcohols, in general, are known to interact with and disrupt the physical structure of cellular membranes. phcog.com They can increase membrane fluidity, a phenomenon that can lead to enhanced permeability. cannalib.eu

The structure of this compound, with its phenyl ring and two methoxy groups, gives it a more lipophilic character compared to simple, short-chain alcohols. This property is expected to facilitate its passive diffusion across the lipid bilayer of the cell membrane. Studies on other natural compounds have shown a positive correlation between membrane permeability and cytotoxic effects. nih.gov The increased lipophilicity conferred by the methoxy groups likely enhances the compound's ability to partition into the membrane, potentially disrupting its integrity and facilitating entry into the cytoplasm, where it can induce apoptotic pathways. nih.gov

Anti-inflammatory Properties

This compound and related compounds isolated from medicinal plants like Alpinia galanga have been recognized for their significant anti-inflammatory activities. researchgate.net This activity is attributed to their ability to modulate the body's inflammatory response at a molecular level, primarily by inhibiting the production of key inflammatory mediators. researchgate.net

Inflammation is a complex biological process involving a cascade of molecular signals. Key mediators in this process include prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), and signaling molecules such as nitric oxide (NO). dokumen.pub Research has shown that compounds structurally related to this compound can effectively suppress the production of these pro-inflammatory molecules. researchgate.netresearchgate.net

A critical pathway in the inflammatory response is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway controls the transcription of genes that encode for pro-inflammatory cytokines, chemokines, and other mediators. Inhibition of NF-κB activation is a key target for anti-inflammatory drugs. Studies on related phenylpropanoids have demonstrated anti-inflammatory action through the inhibition of the NF-κB pathway, suggesting a likely mechanism for this compound. By blocking this pathway, the compound can effectively reduce the expression of multiple inflammatory genes, thereby mitigating the inflammatory response.

Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like arthritis and allergic reactions. rsc.org The inhibition of these enzymes is another important strategy for controlling inflammation. Phenylpropanoids, including derivatives of 3,4-dimethoxycinnamic acid, have been identified as inhibitors of lipoxygenase. rsc.org For instance, certain lignans (B1203133) and extracts from plants of the Zingiberaceae family (which includes Alpinia) have shown marked inhibitory activity against 5-lipoxygenase (5-LOX). rsc.orgresearchgate.net This suggests that this compound may contribute to its anti-inflammatory profile by directly targeting the lipoxygenase pathway, thereby reducing the production of leukotrienes.

Table 2: Lipoxygenase (LOX) Inhibition by Related Compounds

Compound/ExtractEnzyme TargetIC50 ValueReference
Pharbilignan C (Lignan)NO production (BV-2 cells)12.8 µM researchgate.net
Inula montana ExtractLipoxygenaseMarked Inhibition researchgate.net

Note: This table presents data for related compounds to illustrate the lipoxygenase inhibitory potential within this class of molecules.

Hypolipidemic Functionality

Recent scientific investigations have highlighted the potential of this compound derivatives as effective hypolipidemic agents. Studies utilizing hyperlipidemia models have demonstrated their capacity to modulate lipid profiles, suggesting a promising role in managing dyslipidemia.

In a notable study, a series of cinnamyl alcohol esters, including a derivative of 3,4-dimethoxycinnamic acid, were evaluated for their ability to lower lipid levels in a Triton-induced hyperlipidemia model in rats. mdpi.com The administration of these compounds led to a significant decrease in key lipidemic markers.

The derivative of this compound, specifically the cinnamyl alcohol ester of 3,4-dimethoxycinnamic acid, demonstrated substantial efficacy in reducing both total cholesterol and triglyceride levels. mdpi.com All tested compounds, including the this compound derivative, exhibited a significant reduction in these lipidemic indices. mdpi.com The most active compounds in the series were reported to decrease triglycerides by up to 72.5% and total cholesterol by up to 76% at a dose of 150 μmol/kg. mdpi.comnih.gov This level of activity was noted to be slightly better than that of the well-known hypocholesterolemic drug, simvastatin (B1681759), under the same experimental conditions, although simvastatin has a negligible effect on lowering triglycerides. mdpi.com

The hypolipidemic effects of these cinnamyl alcohol derivatives are presented in the table below, showcasing the percentage reduction in total cholesterol and triglycerides in hyperlipidemic rats.

Structure-Activity Relationship (SAR) Studies

The biological activity of cinnamyl alcohol derivatives is intricately linked to their chemical structure, particularly the substitution pattern on the phenyl ring. Structure-activity relationship (SAR) studies provide valuable insights into how modifications, such as the position of methoxy groups, can influence their pharmacological effects.

The positioning of methoxy (-OCH3) groups on the cinnamic moiety plays a crucial role in modulating the biological activities of these compounds. While a direct SAR study focusing exclusively on the hypolipidemic activity of various methoxy-substituted cinnamyl alcohols is not extensively detailed in the available literature, inferences can be drawn from comparative studies of related derivatives.

For instance, research on cinnamic acid derivatives has shown that the presence and position of methoxy groups significantly affect their antioxidant potential, which may, in turn, be related to their hypolipidemic effects. nih.gov In the context of soybean lipoxygenase inhibition, 4-methoxy and 3,4-dimethoxy cinnamic derivatives have been implicated in the inhibitory activity, whereas a 3,4,5-trimethoxy substitution appears to diminish this effect. mdpi.com This suggests that the number and arrangement of methoxy groups are key determinants of at least some of the compound's biological actions. Generally, both phenolic hydroxyl and methoxy groups are known to enhance the antioxidant activity of phenolic acids. nih.gov

A comparative analysis of cinnamyl alcohol esters derived from differently substituted cinnamic acids reveals variations in their hypolipidemic efficacy. A study that synthesized and tested esters of ferulic acid (4-hydroxy-3-methoxycinnamic acid), sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), and 3,4-dimethoxycinnamic acid provides a basis for such a comparison. mdpi.com

All three cinnamyl alcohol esters demonstrated significant hypolipidemic activity. mdpi.com The ester of ferulic acid led to a 65.3% reduction in triglycerides and a 68.2% reduction in total cholesterol. mdpi.com The sinapic acid derivative resulted in a 55.6% decrease in triglycerides and a 59.3% decrease in total cholesterol. mdpi.com The 3,4-dimethoxycinnamic acid ester produced a 62.4% reduction in triglycerides and a 65.8% reduction in total cholesterol. mdpi.com

These findings suggest that the substitution pattern on the phenyl ring influences the magnitude of the hypolipidemic effect. While all tested derivatives were potent, the ferulic acid derivative with a 4-hydroxy-3-methoxy substitution pattern exhibited the highest activity in this particular study. The 3,4-dimethoxy substitution also conferred strong activity, comparable to that of the ferulic acid derivative. The 3,5-dimethoxy-4-hydroxy substitution in the sinapic acid derivative resulted in slightly lower, yet still significant, lipid-lowering effects. mdpi.com

The table below summarizes the comparative hypolipidemic activity of these cinnamyl alcohol derivatives.

Chemical Synthesis and Derivatization of 3,4 Dimethoxycinnamyl Alcohol

Established Synthetic Routes

Traditional chemical synthesis provides reliable and well-documented pathways to 3,4-Dimethoxycinnamyl alcohol, primarily through the reduction of the corresponding aldehyde.

The most common chemical route to this compound involves the reduction of 3,4-Dimethoxycinnamaldehyde. This reaction targets the aldehyde functional group, converting it to a primary alcohol while preserving the carbon-carbon double bond of the cinnamyl structure.

The reduction of aldehydes and ketones is a fundamental transformation in organic chemistry, and several hydride-based reagents are effective for this purpose.

Sodium Borohydride (B1222165) (NaBH₄): This reagent is a mild and selective reducing agent widely used for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com Its selectivity makes it particularly useful as it does not typically reduce less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comreddit.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. ecochem.com.coyoutube.com This initial step forms a tetra-alkoxyborate intermediate. Subsequent workup with a protic solvent, such as water or ethanol, or a mild acid like ammonium (B1175870) chloride, hydrolyzes the intermediate to yield the final primary alcohol, this compound. reddit.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more powerful and less selective reducing agent compared to NaBH₄. While it is highly effective at reducing aldehydes to primary alcohols, its high reactivity means it will also reduce a wide range of other functional groups, including esters, carboxylic acids, and amides. Due to its potent nature, reactions with LiAlH₄ are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and require careful handling. The mechanism is analogous to that of NaBH₄, involving a nucleophilic hydride attack, but its greater reactivity stems from the more polar Al-H bond.

Comparison of Common Reducing Agents for Aldehyde Reduction
Reducing AgentFormulaReactivitySelectivityTypical Solvents
Sodium BorohydrideNaBH₄MildHigh (reduces aldehydes/ketones)Protic (Ethanol, Methanol)
Lithium Aluminum HydrideLiAlH₄StrongLow (reduces most carbonyls)Aprotic (Ether, THF)

The efficiency and yield of the reduction of 3,4-Dimethoxycinnamaldehyde can be influenced by several factors. The choice of solvent is critical; while NaBH₄ reductions are often performed in protic solvents like ethanol, the choice of solvent can affect reaction rates. ugm.ac.id The reaction temperature is typically kept at room temperature or below to control selectivity and minimize side reactions. Research into process optimization has explored methods such as the use of ultrasound irradiation, which can accelerate solvent-free reactions and improve energy efficiency. ugm.ac.id For instance, studies on the reduction of similar aldehydes have shown that reaction times can be significantly shortened under sonication compared to conventional stirring methods. ugm.ac.id The molar ratio of the reducing agent to the aldehyde is also a key parameter to optimize for achieving complete conversion while minimizing waste.

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a green alternative to traditional chemical synthesis, utilizing enzymes to perform specific chemical transformations under mild conditions.

While not a direct synthesis of the alcohol, enzymatic methods have been successfully developed to produce high-value derivatives. One notable example is the lipase-catalyzed synthesis of structured phospholipids (B1166683) containing 3,4-dimethoxycinnamic acid, a close relative of the target alcohol. In these processes, lipases are used to incorporate the cinnamic acid moiety into a phospholipid backbone, such as phosphatidylcholine (PC).

A study demonstrated that Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is an effective biocatalyst for the interesterification of egg-yolk phosphatidylcholine with the ethyl ester of 3,4-dimethoxycinnamic acid. scilit.com The reaction, conducted in hexane, successfully produced structured O-methylated phenophospholipids. scilit.com Optimization of such enzymatic reactions is crucial and often involves response surface methodology to evaluate parameters like enzyme load, substrate molar ratio, and reaction time to maximize yield. nih.gov Similar studies on related compounds have found that heptane (B126788) is a suitable reaction medium and have identified optimal conditions, such as a 30% lipase load and a 1:15 molar ratio of PC to the cinnamic acid derivative. nih.gov

Key Parameters in Lipase-Catalyzed Synthesis of Cinnamic Acid-Containing Phospholipids
ParameterFinding/Optimal ConditionSource
EnzymeNovozym 435 (immobilized Candida antarctica lipase B) scilit.comnih.gov
Reaction TypeInteresterification / Acidolysis scilit.comnih.gov
SolventHexane or Heptane scilit.comnih.gov
SubstratesPhosphatidylcholine and a 3,4-dimethoxycinnamic acid ester scilit.com

This compound belongs to the monolignol family, which are the primary building blocks of lignin (B12514952) in plants. The biosynthesis of monolignols from the amino acid L-phenylalanine is a complex, multi-enzyme pathway. oup.comnih.gov Genetic engineering offers a powerful tool to manipulate this pathway in plants or microorganisms to either increase the production of specific monolignols or to generate novel, related compounds.

Key enzymes in the monolignol pathway, such as Caffeate/5-hydroxyferulate 3/5-O-methyltransferase (COMT), are often targets for genetic modification. nih.gov COMT is responsible for the O-methylation steps that lead to the precursors of coniferyl and sinapyl alcohols, which are structurally related to this compound. oup.comnih.gov By modifying the expression or catalytic properties of enzymes like COMT, researchers can alter the composition of lignin. For example, protein engineering has been used to create artificial monolignol 4-O-methyltransferases to modulate lignin biosynthesis in model plants like Arabidopsis. oup.com These strategies aim to change the ratio of different monolignol units in the lignin polymer, which can have significant implications for industries that process plant biomass. oup.comnih.gov

Synthesis of Derivatives for Enhanced Bioactivity

Esterification and Amidation with Biogenic Amines and Alcohols

Esterification and amidation are common strategies to modify the physicochemical properties of a lead compound, such as its lipophilicity, which can in turn influence its biological activity. The conjugation of this compound with various biogenic amines and other alcohols has been explored to create novel derivatives with potentially amplified or new therapeutic effects.

A notable example of such derivatization is the synthesis of (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate. This compound is an ester formed between 3,4-dimethoxycinnamic acid and cinnamyl alcohol. Studies have shown that a series of these types of cinnamyl alcohol derivatives exhibit considerable antioxidant and anti-inflammatory properties. The synthesis is typically achieved through direct esterification of the carboxylic acid group with the alcohol using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) at room temperature, often resulting in high yields. The resulting esters have demonstrated significant radical scavenging activity and anti-inflammatory effects in preclinical models.

While direct amidation of this compound with biogenic amines is a promising area, the existing literature more broadly supports the formation of bioactive amides from cinnamic acid derivatives and biogenic amines. For instance, cinnamoyltyramine, an amide of cinnamic acid and the biogenic amine tyramine, is a known natural product with a range of biological activities. This suggests a strong potential for synthesizing analogous amides from this compound or its corresponding acid. The amination of cinnamyl alcohol has been reported as a facile method for producing various cinnamyl amines, which are precursors to clinically approved drugs. Enzymatic methods, such as those employing lipases like Candida antarctica lipase B (CALB), offer a green and efficient alternative for amide bond formation between carboxylic acids and amines. These enzymatic approaches could be applied to the synthesis of amides of 3,4-dimethoxycinnamic acid with various biogenic amines, potentially leading to novel compounds with enhanced bioactivity. Biogenic amines themselves, such as histamine, tyramine, and phenylethylamine, are low molecular weight nitrogenous compounds that play significant roles in physiological processes. The conjugation of these molecules with the 3,4-dimethoxycinnamyl scaffold is a key strategy in the rational design of new bioactive molecules.

Table 1: Examples of Bioactive Derivatives Synthesized via Esterification

Derivative NameReactantsSynthesis MethodObserved Bioactivity
(E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate3,4-Dimethoxycinnamic acid, Cinnamyl alcoholDCC couplingAntioxidant, Anti-inflammatory
(E)-cinnamyl 3-(4-hydroxy-3-methoxyphenyl)acrylate (Ferulic acid ester)Ferulic acid, Cinnamyl alcoholDCC couplingAntioxidant, Anti-inflammatory
(E)-cinnamyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate (Sinapic acid ester)Sinapic acid, Cinnamyl alcoholDCC couplingAntioxidant, Anti-inflammatory

Biomimetic Oxidation Studies with Iron (III) Porphyrins and Peroxidases

Biomimetic oxidation studies provide valuable insights into the metabolic fate of compounds and can also be used to generate novel, potentially bioactive metabolites. Iron (III) porphyrins and peroxidases are often used as catalysts in these studies as they mimic the action of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics in the body.

The oxidation of this compound, a lignin model compound, has been investigated using these biomimetic systems. Iron (III) porphyrins, particularly meso-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin iron chloride, have been shown to catalyze the oxidation of the closely related compound 3,4-dimethoxybenzyl alcohol (veratryl alcohol) in aqueous solution. The primary oxidation product is typically the corresponding aldehyde, veratraldehyde, formed through the oxidation of the benzylic alcohol. In addition to aldehyde formation, demethoxylation and ring-cleavage products have also been observed, indicating a complex oxidation pathway. These findings suggest that the biomimetic oxidation of this compound would likely yield 3,4-dimethoxycinnamaldehyde as a major product.

Furthermore, non-heme iron complexes that mimic lignin peroxidase have been shown to efficiently and selectively catalyze the dehydrogenation (oxidation) of veratryl alcohol. This further supports the expectation that the primary alcohol group of this compound would be a key site for oxidative transformation. The study of such biomimetic oxidations is crucial for understanding the metabolism of this compound and for identifying its potential metabolites, which may themselves possess biological activity. The use of synthetic iron porphyrins has been instrumental in elucidating the degradation pathways of various lignin model compounds, revealing that both side-chain oxidation and aromatic ring cleavage can occur.

Table 2: Predicted Products of Biomimetic Oxidation of this compound

Catalyst SystemPredicted Major ProductPredicted Minor Products
Iron (III) Porphyrin (e.g., TDCSPPFeCl)3,4-DimethoxycinnamaldehydeDemethoxylation products, Ring-cleavage products
Lignin Peroxidase Mimic (non-heme iron complex)3,4-Dimethoxycinnamaldehyde-

Advanced Analytical Methodologies in 3,4 Dimethoxycinnamyl Alcohol Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 3,4-Dimethoxycinnamyl alcohol, offering insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. core.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of each proton, confirming the connectivity and stereochemistry of the molecule. core.ac.ukpitt.edu

One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The signals for the aromatic, vinylic, methylene, and methoxy (B1213986) protons in this compound appear at characteristic chemical shifts.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule, including those in the aromatic ring, the alkene bond, the alcohol-bearing carbon, and the methoxy groups. nih.gov

Table 1: Typical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound.
GroupAtomPredicted Chemical Shift (ppm)Description
Aromatic RingAr-H6.8 - 7.0Protons on the dimethoxy-substituted benzene (B151609) ring.
Ar-C110 - 122Protons-bearing aromatic carbons.
Ar-C (substituted)148 - 150Aromatic carbons attached to methoxy groups or the cinnamyl side chain.
Alkene=C-H6.2 - 6.6Vinylic protons of the propenyl side chain.
=C125 - 132Vinylic carbons of the propenyl side chain.
Alcohol-CH₂OH~4.3Methylene protons adjacent to the hydroxyl group.
Alcohol-CH₂OH~63Methylene carbon adjacent to the hydroxyl group.
Methoxy-OCH₃~3.9Protons of the two methoxy groups.
Methoxy-OCH₃~56Carbons of the two methoxy groups.

UV-Vis Spectroscopy for Monitoring Reactions and Metabolite Formation

UV-Vis spectroscopy is a valuable technique for monitoring chemical reactions involving this compound and for detecting its metabolites. mdpi.com The molecule's conjugated system, which includes the benzene ring and the adjacent carbon-carbon double bond, absorbs ultraviolet light at a characteristic wavelength (λmax). ijper.org Any chemical transformation that alters this chromophore will cause a shift in the absorption spectrum, which can be monitored in real-time. chemrxiv.org

For instance, reactions that saturate the double bond or modify the aromatic ring will lead to a decrease in the intensity of the characteristic UV absorbance or a shift to a shorter wavelength (hypsochromic shift). This principle allows researchers to track the progress of reactions like hydrogenation or oxidation. Similarly, the formation of metabolites that have different conjugated systems than the parent compound can be detected by observing the appearance of new absorption bands. researchgate.net This makes UV-Vis spectroscopy a straightforward and effective tool for kinetic studies and for initial screening of metabolic pathways. mdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures and for quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for metabolic profiling. nih.gov The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov For this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). mdpi.com

In purity analysis, a sample is injected into the HPLC system, and the detector (usually a UV detector set to the λmax of the compound) measures the analyte as it elutes from the column. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram. For metabolite profiling, HPLC can separate the parent compound from its various metabolites in a biological extract, allowing for their individual detection and quantification. nih.gov

Table 2: Example HPLC Conditions for the Analysis of Cinnamyl Alcohol Derivatives.
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
GradientStart with a higher percentage of A, increasing B over time
Flow Rate1.0 mL/min
Column Temperature30-40 °C
Detection Wavelength~260-285 nm
Injection Volume10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used to identify this compound and its metabolites in complex biological samples. nih.govphcogj.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com

Before analysis, the alcohol group of this compound is often derivatized (e.g., by silylation) to increase its volatility and thermal stability. researchgate.net The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. phcogj.com GC-MS is particularly useful for detecting trace amounts of the compound in matrices like plasma, urine, or tissue extracts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioavailability and Metabolite Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the definitive tools for studying the bioavailability and metabolism of this compound. nih.govtechnologynetworks.com This technique links the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex biological fluids. frontiersin.orgnih.gov

In a typical study, after administration of the compound, biological samples like blood or urine are collected over time. The samples are processed and injected into the LC-MS system. The LC separates the parent compound from its metabolites, and the mass spectrometer detects and quantifies each of them. frontiersin.orgmdpi.com By tracking the concentrations of this compound and its metabolites, researchers can determine key pharmacokinetic parameters, elucidating how the compound is absorbed, distributed, metabolized, and excreted (ADME). nih.gov The high sensitivity and specificity of LC-MS/MS allow for the detection of low-abundance metabolites and provide structural information for their identification. nih.govtechnologynetworks.com

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of various molecules directly in tissue sections. In the context of this compound and related compounds, MSI provides valuable insights into their localization and concentration within biological matrices. A key component of successful MSI, particularly for low-molecular-weight compounds, is the choice of an appropriate matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI).

The analysis of low-molecular-weight (low-MW) compounds by MALDI-MSI has historically been challenging due to interference from conventional matrix ions in the low mass-to-charge (m/z) range. nih.gov However, research has identified 3,4-dimethoxycinnamic acid (DMCA) as a novel and effective matrix for the enhanced detection and imaging of these smaller molecules. nih.govresearchgate.netacs.orgresearchgate.netacs.org

DMCA exhibits several properties that make it an ideal candidate for this application. It possesses strong ultraviolet absorption, which is crucial for the laser desorption/ionization process. nih.govresearchgate.netacs.orgresearchgate.net Furthermore, it results in low matrix-ion related interferences below an m/z of 500, providing a clearer view of the low-molecular-weight analytes. nih.govresearchgate.netacs.orgresearchgate.net Studies have also highlighted its high ionization efficiency for the analysis of these compounds. nih.govresearchgate.netacs.orgresearchgate.net

The efficacy of DMCA as a MALDI matrix has been demonstrated in various biological tissues, including rat liver, rat brain, and germinating Chinese-yew seeds. nih.govresearchgate.netacs.orgresearchgate.netacs.org In these studies, the use of DMCA led to the successful in situ detection of a significant number of low-molecular-weight compound ion signals. nih.govresearchgate.netacs.orgresearchgate.netacs.org Specifically, 303 ion signals were detected in rat liver, 200 in rat brain, and 248 in germinating Chinese-yew seeds. nih.govresearchgate.netacs.org

Subsequent identification of these signals using techniques such as MALDI-MS/MS and LC-MS/MS revealed a diverse range of low-molecular-weight compounds. nih.govacs.org This highlights the broad applicability of DMCA for various classes of small molecules.

Compound ClassNumber of Compounds Identified

Comparatively, DMCA has been shown to enable the detection and imaging of a larger number of low-MW compounds than other commonly used MALDI matrices. acs.org These include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 2-mercaptobenzothiazole. researchgate.net This superior performance establishes DMCA as a powerful tool for enhancing MALDI-MS profiling of low-molecular-weight compounds in both animal and plant tissues. acs.org

Future Research Directions and Applications of 3,4 Dimethoxycinnamyl Alcohol

Therapeutic Development and Drug Discovery Potential

Preliminary evidence suggests that 3,4-Dimethoxycinnamyl alcohol possesses bioactivities that could be harnessed for the development of new therapeutic agents. Further exploration in drug discovery is warranted, particularly in the areas of neurodegenerative diseases, infectious diseases, and oncology.

Exploration in Neurodegenerative Diseases

Currently, there is a notable absence of direct scientific research investigating the effects of this compound on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the broader category of alcohols has been studied extensively in relation to these conditions, specific data on this particular dimethoxylated cinnamyl alcohol is not available in the current scientific literature. Future research is essential to determine if this compound exhibits any neuroprotective or, conversely, neurotoxic effects. Such studies would be crucial in understanding its potential role, if any, in the pathology or potential treatment of these complex disorders.

Development of Antimicrobial and Antifungal Agents

This compound has been noted for its significant antimicrobial activities. targetmol.com This suggests a promising future for its development as an antimicrobial and antifungal agent. However, to fully realize this potential, further research is necessary to elucidate its spectrum of activity, mechanism of action, and efficacy against a wide range of clinically relevant pathogens.

Future research should focus on:

Determining the Minimum Inhibitory Concentration (MIC): Establishing the MIC against a panel of bacteria and fungi is a critical step in quantifying the compound's potency.

Investigating the Mechanism of Action: Understanding how this compound inhibits microbial growth is essential for its development as a therapeutic. This could involve studies on its effects on cell wall synthesis, protein synthesis, or cell membrane integrity.

Evaluating in vivo Efficacy: Preclinical studies in animal models of infection are necessary to assess the compound's effectiveness and safety in a biological system.

The structural similarity of this compound to other phenylpropanoids with known antimicrobial properties, such as coniferyl alcohol, further supports its potential in this area. nih.gov

Further Investigation into Anticancer Mechanisms

Initial studies have indicated that this compound possesses cytotoxic activities, suggesting its potential as an anticancer agent. targetmol.com While direct and detailed research on the anticancer mechanisms of this compound is still emerging, studies on structurally similar compounds provide a strong rationale for its further investigation.

A closely related compound, 4-methoxycinnamyl alcohol, has demonstrated significant cytotoxic effects against various human cancer cell lines. researchgate.net Research on this analog revealed that its mode of cell death induction is primarily through necrosis rather than apoptosis, as evidenced by DNA fragmentation studies. researchgate.net

Cancer Cell LineCell TypeIC50 Value of 4-methoxycinnamyl alcohol (µg/mL)
MCF-7Breast Cancer14.24
HeLaCervical Cancer7.82
DU145Prostate Cancer22.10

This table presents the cytotoxic activity of 4-methoxycinnamyl alcohol, a structurally similar compound to this compound, against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. researchgate.net

Future research on this compound should aim to:

Determine its IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.

Elucidate the specific molecular mechanisms of its cytotoxic action, including whether it induces apoptosis, necrosis, or other forms of cell death.

Investigate its effects on key signaling pathways involved in cancer progression, such as cell cycle regulation and metastasis.

Biotechnological Applications

Beyond its therapeutic potential, this compound is a valuable target for biotechnological production methods, which can offer sustainable and economically viable alternatives to chemical synthesis.

Biocatalytic Production of Valuable Metabolites

The biocatalytic production of this compound can be envisioned through the well-established phenylpropanoid pathway. This pathway is responsible for the synthesis of a wide array of plant secondary metabolites, including monolignols like coniferyl alcohol and sinapyl alcohol, which are structurally related to this compound.

The key enzymatic steps for the biosynthesis would likely involve:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): These enzymes further modify cinnamic acid to produce p-coumaroyl-CoA.

Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT): These enzymes are crucial for the methylation of the aromatic ring. CCoAOMT can methylate caffeoyl-CoA to feruloyl-CoA, and COMT can further methylate 5-hydroxyferuloyl-CoA to sinapoyl-CoA, demonstrating the enzymatic machinery for introducing methoxy (B1213986) groups at positions 3 and 5 of the phenyl ring. The enzymes responsible for the specific 3,4-dimethoxy pattern would need to be identified and characterized.

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): These enzymes catalyze the final reduction steps to produce the cinnamyl alcohol.

Future research in this area should focus on identifying and characterizing the specific O-methyltransferases that can efficiently produce the 3,4-dimethoxy substitution pattern on a suitable phenylpropanoid precursor.

Engineering Biosynthetic Pathways for Enhanced Production

Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, offers a promising strategy for the high-level production of this compound. This approach involves the introduction and optimization of the biosynthetic pathway genes in a microbial chassis.

Key strategies for enhancing production include:

Increasing Precursor Availability: Engineering the host's central metabolism to overproduce the precursor amino acid, L-phenylalanine, is a critical step.

Overexpression of Pathway Enzymes: Increasing the expression levels of the rate-limiting enzymes in the biosynthetic pathway can significantly boost product titers.

Enzyme Engineering: Modifying the catalytic properties of enzymes, such as O-methyltransferases, to improve their specificity and efficiency for the desired substrates can enhance the production of this compound.

Fermentation Optimization: Developing optimized fermentation processes to support high cell density and efficient product formation is essential for industrial-scale production.

Successful metabolic engineering efforts for the production of other phenylpropanoids, such as flavonoids and monolignols, in yeast and bacteria provide a strong foundation for the development of a microbial platform for this compound production. mdpi.comdntb.gov.uadntb.gov.ua

Ecological and Agricultural Implications

The exploration of naturally occurring compounds for sustainable agricultural practices has identified this compound as a molecule of interest. Its origins in the phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites, suggest its potential role in plant-environment interactions. Phenylpropanoids are known to be involved in defense mechanisms against herbivores and pathogens, as well as in attracting pollinators. Future research could focus on elucidating the specific ecological functions of this compound in the plants where it is found, such as Asarum heterotropoides and Juniperus thurifera nih.gov. Understanding its natural role could unveil novel applications in agriculture, for instance, as a potential signaling molecule to enhance plant defense responses or as a biodegradable pesticide.

A significant area of application for this compound lies in the development of targeted and environmentally benign pest management strategies, particularly for the Oriental fruit fly, Bactrocera dorsalis. This invasive species is a major agricultural pest, causing extensive damage to a wide variety of fruits and vegetables.

Research has revealed that male Oriental fruit flies are strongly attracted to methyl eugenol (B1671780), a naturally occurring phenylpropanoid the-innovation.orgrsc.org. Upon consumption, the flies metabolize methyl eugenol into several compounds that are then sequestered in their rectal glands and utilized as components of their sex pheromone the-innovation.orgrsc.org. One of these key metabolites has been identified as (Z)-3,4-dimethoxycinnamyl alcohol the-innovation.org. The production of this pheromone enhances the mating success of the males that have fed on methyl eugenol the-innovation.org.

This intricate relationship between a plant secondary metabolite and an insect's chemical communication system presents a unique opportunity for pest control. The insights into the pheromone composition of Bactrocera dorsalis can be leveraged to devise more effective pest management strategies. While methyl eugenol itself is widely used in "lure-and-kill" or "male annihilation" techniques, the identification of its active metabolites, such as (Z)-3,4-dimethoxycinnamyl alcohol, opens avenues for the development of more specific and potent attractants.

Future research in this domain could focus on the following:

Optimization of Lures: Investigating the synergistic effects of (Z)-3,4-dimethoxycinnamyl alcohol with other identified pheromone components, such as (E)-coniferyl alcohol and 2-allyl-4,5-dimethoxyphenol, to create more powerful and species-specific lures the-innovation.org.

Behavioral Studies: Conducting detailed behavioral assays to understand the precise role of each pheromone component in the mating sequence of Bactrocera dorsalis. This knowledge can lead to the development of strategies that disrupt mating communication.

Slow-Release Formulations: Designing and testing slow-release formulations of these pheromonal compounds for use in traps and monitoring devices, ensuring their longevity and efficacy in the field.

The table below summarizes the key compounds involved in the pheromone system of the male Oriental fruit fly after the consumption of methyl eugenol.

Compound NameRolePrecursor
Methyl eugenolAttractant and precursor-
(Z)-3,4-Dimethoxycinnamyl alcoholPheromone componentMethyl eugenol
(E)-Coniferyl alcoholPheromone componentMethyl eugenol
2-Allyl-4,5-dimethoxyphenolPheromone componentMethyl eugenol

By harnessing the natural chemical communication of the target pest, strategies based on these pheromone systems offer a more sustainable alternative to broad-spectrum insecticides, reducing the impact on non-target organisms and the environment.

Advanced Materials Science Applications

The application of this compound in advanced materials science is an emerging area with potential, primarily stemming from its identity as a lignin-derived monomer. Lignin (B12514952), an abundant and renewable biopolymer, is a rich source of aromatic compounds that can be utilized as building blocks for novel polymers and materials the-innovation.orgthe-innovation.org. While direct polymerization of this compound is not extensively documented, its chemical structure, featuring a reactive hydroxyl group and an aromatic ring, suggests its potential as a monomer or a modifying agent in polymer synthesis.

One study investigating a biomimetic peroxidase/H₂O₂ in vitro system found that 4-O-methylconiferyl alcohol (an alternative name for this compound) did not participate in the lignification process, remaining unreacted rsc.org. This suggests that under certain radical polymerization conditions, the methoxy-protected phenolic group might limit its reactivity. However, this does not preclude its use in other types of polymerization reactions or as a precursor for other functional monomers.

Future research into the materials science applications of this compound could explore several promising directions:

Synthesis of Specialty Polymers: The hydroxyl group of this compound could be functionalized to create novel monomers for various polymerization techniques, such as esterification to form acrylate (B77674) or methacrylate (B99206) monomers for free-radical polymerization, or conversion to an epoxide for the synthesis of bio-based epoxy resins specificpolymers.commdpi.com.

Development of Bio-based Resins: As a derivative of cinnamyl alcohol, it could potentially be incorporated into the synthesis of bio-based resins, contributing to the development of more sustainable alternatives to petroleum-based materials specificpolymers.com. The aromatic structure of this compound could impart desirable properties such as thermal stability and rigidity to the resulting polymers.

Functional Additives: The inherent antioxidant properties associated with some phenylpropanoids could make this compound or its derivatives interesting candidates as functional additives in polymer formulations, potentially enhancing the material's resistance to oxidative degradation mdpi.com.

While the direct application of this compound in advanced materials is still a nascent field, its origin as a lignin-derived compound positions it as a valuable platform chemical for the future development of high-performance, sustainable materials.

Conclusion

Synthesis of Current Research Findings on 3,4-Dimethoxycinnamyl Alcohol

This compound, a derivative of cinnamyl alcohol, is a naturally occurring compound found in various plant species, including Asarum heterotropoides and Juniperus thurifera nih.gov. Its chemical structure features methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring, classifying it as a dimethoxybenzene and a primary alcohol nih.gov. Research has elucidated several key aspects of this compound, from its synthesis and metabolism to its biological activities and potential applications.

Chemically, this compound can be synthesized through the reduction of methyl 3,4-dimethoxycinnamate using lithium aluminum hydride (LiAlH4) or by the reduction of 3,4-dimethoxybenzaldehyde (B141060) with sodium borohydride (B1222165) to form 3,4-dimethoxybenzyl alcohol, which can then be further processed oup.comijcea.org.

In biological systems, it serves as a metabolic intermediate. For instance, the white-rot fungus Coriolus versicolor actively metabolizes this compound. The primary metabolic pathway involves oxidation to veratrylglycerol, which is subsequently cleaved to form veratraldehyde and then reduced to veratryl alcohol oup.comoup.com. An alternative pathway involves the saturation of the side chain's double bond to produce 1-(3,4-dimethoxyphenyl)-propane-3-ol oup.comoup.com. This metabolic activity highlights its role in biodegradation processes, particularly in the context of lignin (B12514952) degradation by fungi oup.com.

The compound has demonstrated a range of biological activities. Studies have reported its significant antimicrobial and cytotoxic effects targetmol.com. Furthermore, it exhibits antimutagenic properties against certain mutagens chemsrc.com. Research into its derivatives, such as esters formed with cinnamic acids, has revealed considerable antioxidant and anti-inflammatory capabilities mdpi.com. For example, derivatives have shown radical scavenging activity comparable to the well-known antioxidant trolox (B1683679) and have been effective in reducing carrageenan-induced rat paw edema mdpi.com.

In the context of plant biochemistry, this compound is relevant to the study of lignin, a complex polymer essential for plant structure nih.gov. Although it is the methylated analog of coniferyl alcohol, a primary monolignol, research indicates that the etherified (methylated) form does not participate in the radical coupling reactions characteristic of lignification. This is because a free phenolic hydroxyl group is necessary for the formation of radicals required for polymerization, a feature absent in this compound rsc.org.

Identification of Knowledge Gaps and Emerging Research Areas

Despite the existing body of research, several knowledge gaps and potential areas for future investigation concerning this compound can be identified.

A primary area for further research is the comprehensive elucidation of its biosynthetic pathways in the various plant species where it is found. While its role as a non-participatory analog in lignin synthesis is noted, the specific enzymatic steps and regulatory mechanisms leading to its formation in plants are not fully understood.

The full spectrum of its biological activities also warrants deeper investigation. While initial studies have shown antimicrobial, cytotoxic, and antimutagenic potential, the precise mechanisms of action underlying these effects remain largely unexplored. Further research could focus on identifying the specific cellular targets and signaling pathways modulated by this compound. Additionally, its potential as a lead compound for the development of new therapeutic agents could be explored more systematically.

While derivatives of this compound have shown promising antioxidant and anti-inflammatory effects, the activity of the parent compound itself in these areas is less characterized. A direct and comparative evaluation of its antioxidant and anti-inflammatory efficacy against its derivatives and other known agents would be beneficial.

Regarding its metabolism, while studies with white-rot fungi have provided valuable insights, its metabolic fate in other organisms, including mammals, is not well-documented. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile would be crucial for any potential therapeutic applications.

Q & A

Q. What strategies optimize stability during long-term storage or experimental use?

  • Answer: Conduct stability studies under varying conditions (pH, temperature) using HPLC to monitor degradation. For aqueous solutions, use antioxidants (e.g., ascorbic acid) and store at -20°C in amber vials .

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